N,3-dimethyl-N-(3-phenylpropyl)aniline
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Overview
Description
N,3-dimethyl-N-(3-phenylpropyl)aniline: is an organic compound with the molecular formula C17H21N It is a derivative of aniline, featuring a dimethylamino group and a phenylpropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,3-dimethyl-N-(3-phenylpropyl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium on carbon (Pd/C) may be employed to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: N,3-dimethyl-N-(3-phenylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium to yield reduced amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed:
Oxidation: N-oxides
Reduction: Reduced amine derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemistry: In chemistry, N,3-dimethyl-N-(3-phenylpropyl)aniline is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of N,3-dimethyl-N-(3-phenylpropyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
- N-(3-phenylpropyl)aniline
- 2,3-Dimethyl-N-(3-phenylpropyl)aniline
- 3,5-Dimethyl-N-(3-phenylpropyl)aniline
Comparison: Compared to its analogs, N,3-dimethyl-N-(3-phenylpropyl)aniline is unique due to the presence of both dimethylamino and phenylpropyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. The presence of the dimethylamino group enhances its basicity and reactivity towards electrophiles, while the phenylpropyl group contributes to its hydrophobic character and potential biological activity.
Properties
CAS No. |
102116-31-4 |
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Molecular Formula |
C17H21N |
Molecular Weight |
239.362 |
IUPAC Name |
N,3-dimethyl-N-(3-phenylpropyl)aniline |
InChI |
InChI=1S/C17H21N/c1-15-8-6-12-17(14-15)18(2)13-7-11-16-9-4-3-5-10-16/h3-6,8-10,12,14H,7,11,13H2,1-2H3 |
InChI Key |
IXZRQPOZCVJASU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(C)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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